Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining aromatic amines with acyl chlorides or anhydrides.
Cyclization Reactions: Forming the imidazolidinone ring through intramolecular cyclization.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-PHENYLACRYLAMIDE
- 2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHYL β-D-GLUCOPYRANOSIDE
Uniqueness
ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE stands out due to its complex structure, which includes multiple functional groups and a unique imidazolidinone ring
Properties
Molecular Formula |
C30H30FN3O7 |
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Molecular Weight |
563.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H30FN3O7/c1-4-41-29(37)20-6-10-22(11-7-20)32-27(35)18-24-28(36)34(23-12-8-21(31)9-13-23)30(38)33(24)16-15-19-5-14-25(39-2)26(17-19)40-3/h5-14,17,24H,4,15-16,18H2,1-3H3,(H,32,35) |
InChI Key |
RMQVNZPYCJPWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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